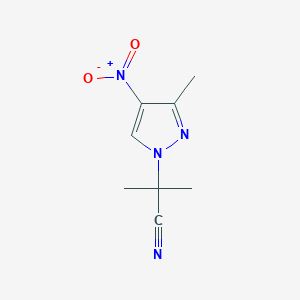![molecular formula C12H16N2O3 B6300899 Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate CAS No. 2230200-74-3](/img/structure/B6300899.png)
Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate (MAOB) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a molecular weight of 226.29 g/mol and a melting point of 92-94 °C. MAOB is an important intermediate in the synthesis of various drugs, including the anti-inflammatory drug naproxen, and is used in the synthesis of other pharmaceuticals, such as ibuprofen and ketoprofen.
Wirkmechanismus
Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate acts as an acid catalyst in the synthesis of various compounds. It acts as a proton donor, donating a proton to the substrate molecule, which facilitates the formation of a new bond. The proton donation is followed by the formation of a new bond between the protonated substrate and the this compound molecule. This bond formation is followed by the release of the proton from the this compound molecule, resulting in the formation of the desired product.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins and other inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. Additionally, this compound is a relatively stable compound and is not easily degraded by light or air. Furthermore, this compound is a relatively non-toxic compound, making it safe to use in laboratory experiments.
However, there are a number of limitations to the use of this compound in laboratory experiments. It is a relatively unreactive compound, making it difficult to use in certain reactions. Additionally, this compound can be difficult to purify, as it is easily contaminated with other compounds. Finally, this compound is sensitive to heat, making it difficult to use in certain types of reactions.
Zukünftige Richtungen
The use of Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate in laboratory experiments is expected to continue to increase in the future. This compound can be used in the synthesis of various compounds, such as chiral compounds, heterocyclic compounds, and organometallic compounds. Additionally, this compound can be used in the synthesis of polymers, such as polyurethanes, and in the synthesis of polysaccharides, such as cellulose. Furthermore, this compound can be used in the synthesis of various drugs, such as the anti-inflammatory drug naproxen, and in the synthesis of other pharmaceuticals, such as ibuprofen and ketoprofen. Finally, this compound can be used in the development of new drugs, such as inhibitors of COX-2 and 5-LOX.
Synthesemethoden
Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate is synthesized through a three-step process, starting with the reaction of 4-amino benzene sulfonic acid and methylamine in aqueous solution. The resulting product is then treated with sodium bicarbonate and heated to form the final product, this compound. The reaction is carried out in a solvent such as methanol or ethanol and is typically carried out at temperatures between 50 and 80 °C.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate is a versatile compound used in a variety of scientific research applications. It has been used in the synthesis of various drugs, such as the anti-inflammatory drug naproxen, as well as in the synthesis of other pharmaceuticals, such as ibuprofen and ketoprofen. Additionally, this compound has been used in the synthesis of polymers, such as polyurethanes, and in the synthesis of polysaccharides, such as cellulose. This compound has also been used in the synthesis of various compounds, such as chiral compounds, heterocyclic compounds, and organometallic compounds.
Eigenschaften
IUPAC Name |
methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-12(15)8-2-3-10(13)11(6-8)14-7-9-4-5-17-9/h2-3,6,9,14H,4-5,7,13H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYHKCZODRRMMV-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)NCC2CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1)N)NC[C@@H]2CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B6300837.png)
![Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane](/img/structure/B6300839.png)


![5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6300853.png)
![N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide](/img/structure/B6300854.png)

![N-[4-[6-(4-Fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl]-2-pyridyl]acetamide](/img/structure/B6300868.png)



